Fmoc-D-MeAdec(2)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Enhanced Antibacterial Materials

One notable application of Fmoc-protected amino acids is in the development of antibacterial materials. Schnaider et al. (2019) discuss the use of Fmoc-decorated self-assembling building blocks for creating nanoassemblies with antibacterial and anti-inflammatory properties. These nanoassemblies were incorporated within resin-based composites to inhibit bacterial growth without affecting the mechanical and optical properties of the materials, showcasing their potential for biomedical applications (Schnaider et al., 2019).

Hydrogels and Nanomaterials

Roy and Banerjee (2012) demonstrated the development of a hybrid hydrogel using Fmoc-protected amino acid (Fmoc-Phe-OH) as a base for incorporating functionalized single-walled carbon nanotubes (f-SWCNTs). This innovative approach created a f-SWCNT-based hybrid nanomaterial with enhanced thermal stability and mechanical properties, along with improved electrical conductivity, illustrating the potential for creating advanced materials for electronic and biomedical applications (Roy & Banerjee, 2012).

Chromatographic Techniques

Fmoc-protected amino acids have been utilized to improve analytical techniques, such as high-performance liquid chromatography (HPLC). Ou et al. (1996) describe an improved HPLC method for the separation of amino acids derivatised with Fmoc, which allows for high throughput and enhanced chromatographic reproducibility. This method is suitable for analyzing protein hydrolysates and for routine quality control, underscoring the importance of Fmoc derivatives in enhancing analytical methodologies (Ou et al., 1996).

Functional Materials and Drug Delivery

Fmoc-modified amino acids and short peptides serve as simple bio-inspired building blocks for the fabrication of functional materials. Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, highlighting their applications in cell cultivation, bio-templating, optical properties, drug delivery, catalytic, therapeutic, and antibiotic properties. This comprehensive review illustrates the broad potential of Fmoc-modified biomolecules in developing new materials and technologies for various applications (Tao et al., 2016).

Properties

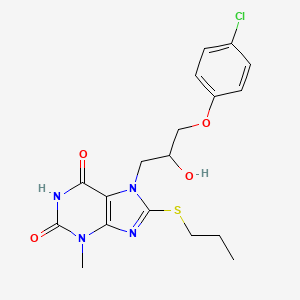

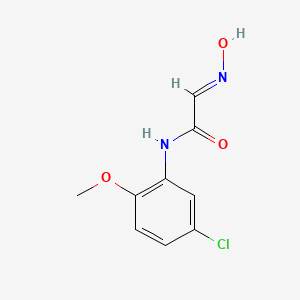

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRJOSWWAGPBN-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)

![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)

![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)

![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)

![2-(4-Methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2385646.png)

![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)